N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of amides It features a furan ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and benzamide moiety may also contribute to its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its metal complexes and biological activities.
Furan-2-ylmethyl furan-2-carboxylate:
Uniqueness
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a benzamide moiety, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications.
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process including the formation of the furan moiety and subsequent nitration and amide formation. The general reaction can be summarized as follows:
- Formation of furan derivative : The furan ring is synthesized from appropriate precursors through cyclization reactions.
- Nitration : The methyl group on the benzene ring is then nitrated to introduce the nitro group at the para position.
- Amidation : Finally, the furan derivative is reacted with 3-methyl-4-nitrobenzoic acid or its derivatives to yield this compound.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through reduction processes that generate toxic intermediates. Research indicates that this compound may function similarly to established nitro drugs like metronidazole, which are effective against anaerobic bacteria and protozoa by forming radical species that damage nucleic acids .
Table 1: Antimicrobial Activity of Nitro Compounds
Compound | MIC (μg/mL) | Target Microorganism |
---|---|---|
This compound | TBD | TBD |
Metronidazole | 8 | Trichomonas vaginalis |
Chloramphenicol | 16 | Escherichia coli |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. Nitro compounds often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies suggest that this compound can inhibit COX-2 and inducible nitric oxide synthase (iNOS), thereby reducing pro-inflammatory cytokine production .
Table 2: Inhibitory Effects on Inflammatory Markers
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | TBD | COX-2 |
Aspirin | 0.5 | COX-1 |
Ibuprofen | 1 | COX-1 |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various nitro compounds, this compound was tested against several strains of bacteria. The results indicated a promising MIC value comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of this compound in a murine model of inflammation. The compound demonstrated a significant reduction in edema and inflammatory cytokine levels, indicating its effectiveness in modulating inflammatory pathways.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPBBDGTHJVCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.